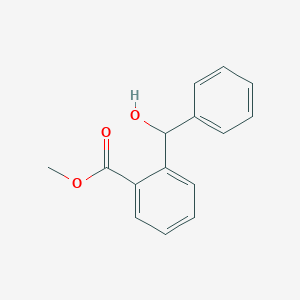
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is commonly used in the fragrance industry due to its pleasant floral aroma. This compound is also found in various essential oils and is used in cosmetics and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester typically involves the esterification of salicylic acid with benzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The general reaction is as follows:
Salicylic acid+Benzyl alcoholH2SO4Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to salicylic acid and benzyl alcohol under acidic or basic conditions.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.
Major Products Formed
Hydrolysis: Salicylic acid and benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical formulations due to its anti-inflammatory properties.
Industry: Widely used in the fragrance and cosmetic industries for its pleasant aroma and fixative properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid, benzyl ester: Similar structure but lacks the methyl ester group.
Benzyl o-hydroxybenzoate: Another ester of salicylic acid with similar properties.
Benzyl salicylate: Often used interchangeably with benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its pleasant aroma and fixative properties make it particularly valuable in the fragrance industry .
Propriétés
Numéro CAS |
73472-90-9 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
methyl 2-[hydroxy(phenyl)methyl]benzoate |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,14,16H,1H3 |
Clé InChI |
CKZLXBIDMFDBJL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


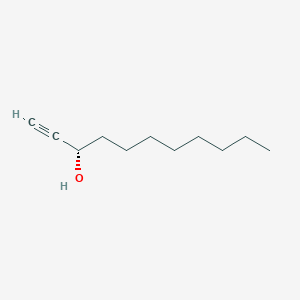
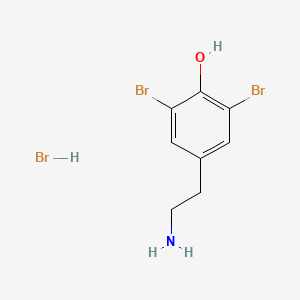
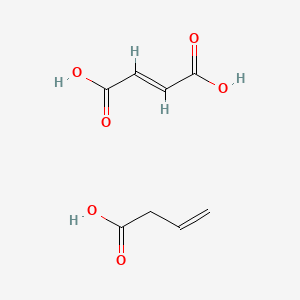
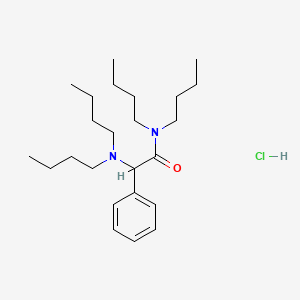
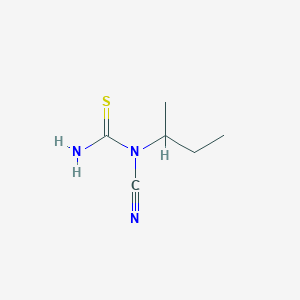
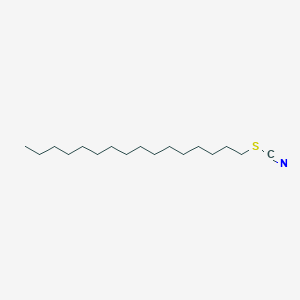
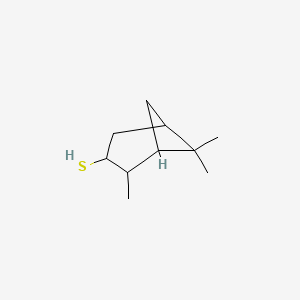
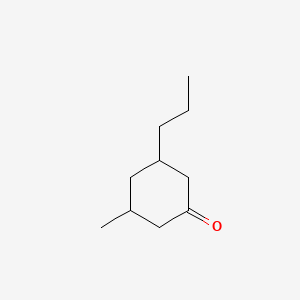

acetate](/img/structure/B14462924.png)

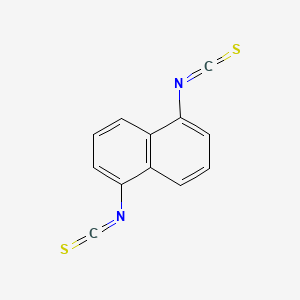

![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
